molecular formula C10H4Cl4N2 B14632845 2,2'-(2,3,5,6-Tetrachloro-1,4-phenylene)diacetonitrile CAS No. 55405-39-5

2,2'-(2,3,5,6-Tetrachloro-1,4-phenylene)diacetonitrile

Cat. No.: B14632845
CAS No.: 55405-39-5
M. Wt: 294.0 g/mol
InChI Key: GPIUFLFQHCBLSX-UHFFFAOYSA-N
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Description

2,2’-(2,3,5,6-Tetrachloro-1,4-phenylene)diacetonitrile is a chemical compound with the molecular formula C10H2Cl4N2 It is characterized by the presence of two acetonitrile groups attached to a tetrachlorinated phenylene ring

Preparation Methods

The synthesis of 2,2’-(2,3,5,6-Tetrachloro-1,4-phenylene)diacetonitrile typically involves multi-step reactions. One common method includes the chlorination of phenol to produce hexachlorocyclohexa-2,5-dien-1-one, followed by hydrolysis to yield the desired compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2,2’-(2,3,5,6-Tetrachloro-1,4-phenylene)diacetonitrile undergoes various chemical reactions, including:

Scientific Research Applications

2,2’-(2,3,5,6-Tetrachloro-1,4-phenylene)diacetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-(2,3,5,6-Tetrachloro-1,4-phenylene)diacetonitrile involves its interaction with molecular targets and pathways. The compound’s electrophilic nature allows it to participate in various chemical reactions, including the formation of covalent bonds with nucleophiles. This property is exploited in its applications in organic synthesis and industrial processes .

Comparison with Similar Compounds

2,2’-(2,3,5,6-Tetrachloro-1,4-phenylene)diacetonitrile can be compared with other similar compounds, such as:

Properties

CAS No.

55405-39-5

Molecular Formula

C10H4Cl4N2

Molecular Weight

294.0 g/mol

IUPAC Name

2-[2,3,5,6-tetrachloro-4-(cyanomethyl)phenyl]acetonitrile

InChI

InChI=1S/C10H4Cl4N2/c11-7-5(1-3-15)8(12)10(14)6(2-4-16)9(7)13/h1-2H2

InChI Key

GPIUFLFQHCBLSX-UHFFFAOYSA-N

Canonical SMILES

C(C#N)C1=C(C(=C(C(=C1Cl)Cl)CC#N)Cl)Cl

Origin of Product

United States

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